1-(3-Pyridyl)-1-butylamine

Description

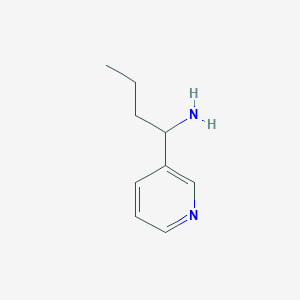

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-9(10)8-5-3-6-11-7-8/h3,5-7,9H,2,4,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVSEQGCMQSLKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474958, DTXSID601306093 | |

| Record name | 1-(3-Pyridyl)-1-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Propyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90565-27-8, 117239-82-4 | |

| Record name | α-Propyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90565-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Pyridyl)-1-butylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Propyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Pyridyl)-1-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 3 Pyridyl 1 Butylamine and Analogues

Strategic Approaches to the Synthesis of 1-(3-Pyridyl)-1-butylamine

The synthesis of this compound can be approached through various chemical strategies that focus on the construction of the pyridyl amine and butylamine (B146782) moieties. These strategies range from traditional multi-step syntheses to more modern and efficient catalytic methods.

Classical and Modern Synthetic Routes to Pyridyl Amines

The synthesis of pyridyl amines is a cornerstone of heterocyclic chemistry, with both classical and modern methods being employed. Classical approaches often involve the construction of the pyridine (B92270) ring from acyclic precursors, followed by the introduction or modification of an amine functional group. Modern methods, on the other hand, often utilize more sophisticated catalytic systems to achieve higher efficiency and selectivity.

One modern approach involves the use of propargyl amines and unsaturated carbonyl compounds in a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence to form polysubstituted pyridines. nih.gov This method allows for the late-stage incorporation of the pyridine ring and has been successfully applied to the total synthesis of various pyridine alkaloids. nih.gov Another contemporary strategy is the olefin cross-metathesis reaction, which can be used to synthesize α,β-unsaturated 1,5-dicarbonyl derivatives that serve as effective precursors to pyridines with a wide range of substitution patterns. organic-chemistry.org

The introduction of an amino group onto a pre-existing pyridine ring can be achieved through various methods, including the Chichibabin reaction, which utilizes an alkali-metal amide like sodium amide to form 2-aminopyridine (B139424) from pyridine. wikipedia.org Another method for forming N-amino pyridinium (B92312) salts involves the electrophilic amination of pyridine derivatives with hydroxylamine (B1172632) reagents. nih.gov These salts can then serve as precursors to other functionalized pyridines.

| Method | Description | Key Features |

| From Propargyl Amines | Tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization. nih.gov | Applicable to a wide range of substrates, allows for late-stage pyridine incorporation. nih.gov |

| Olefin Cross-Metathesis | Synthesis of α,β-unsaturated 1,5-dicarbonyl precursors to pyridines. organic-chemistry.org | High regiocontrol and facile substituent variation. organic-chemistry.org |

| Chichibabin Reaction | Nucleophilic substitution of pyridine with an alkali-metal amide. wikipedia.org | Direct amination of the pyridine ring at the 2-position. wikipedia.org |

| Electrophilic Amination | Reaction of pyridine derivatives with hydroxylamine reagents to form N-amino pyridinium salts. nih.gov | Provides precursors for further functionalization. nih.gov |

Multi-component Reaction Architectures for Butylamine Formation

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like butylamines in a single step, thereby reducing waste and improving atom economy. While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of its butylamine core. For instance, imine formation through the reaction of an aldehyde with an amine is a common step in many MCRs. scirp.org

The Delépine reaction represents a classical method for the preparation of primary amines from alkyl halides, which could be adapted for butylamine synthesis. sciencemadness.org This reaction involves the formation of a quaternary ammonium (B1175870) salt from an alkyl halide and hexamine, followed by hydrolysis to yield the primary amine. sciencemadness.org While not a multi-component reaction in the strictest sense, it provides a straightforward route to primary amines like butylamine.

A more direct approach to n-butylamines involves the reaction of 1,3-butadiene (B125203) with a primary or secondary amine under hydroaminating conditions, followed by hydrogenation and transalkylation. google.com This process highlights the potential for building the butylamine skeleton from simple, readily available starting materials.

| Reaction | Reactants | Product | Key Features |

| Imine Formation | Aldehyde, Amine | Imine | A fundamental step in many MCRs, can be performed under solvent-free conditions. scirp.org |

| Delépine Reaction | Alkyl halide, Hexamine | Primary amine | A classical method for synthesizing primary amines. sciencemadness.org |

| From 1,3-Butadiene | 1,3-Butadiene, Amine | n-Butylamine | Involves hydroamination followed by hydrogenation and transalkylation. google.com |

Nucleophilic Aromatic Substitution Strategies in Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing nucleophiles, such as amines or their synthetic equivalents, onto the pyridine ring. The pyridine ring is more susceptible to nucleophilic attack than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which creates electron-deficient positions in the ring. study.com

The regioselectivity of SNAr on pyridine is highly favored at the 2- (ortho) and 4- (para) positions relative to the nitrogen atom. stackexchange.comquora.com This is because the attack of a nucleophile at these positions allows for the formation of a resonance-stabilized anionic intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.compearson.com Attack at the 3- (meta) position does not allow for this stabilization, making substitution at this position less favorable. stackexchange.com

For the synthesis of this compound, direct introduction of the butylamine side chain at the 3-position via a standard SNAr reaction would be challenging. Therefore, this strategy is more applicable for introducing other functional groups at the 2- or 4-positions, which could then be elaborated to the desired side chain, or for reactions on pyridine rings that are activated by other electron-withdrawing groups.

Hydroamination Reactions in the Construction of Butylamines

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for the synthesis of amines. wikipedia.org This reaction can be catalyzed by a variety of metals, including early and late transition metals, as well as rare-earth metals. wikipedia.orglibretexts.org The hydroamination of alkenes and alkynes provides a direct route to substituted amines. researchgate.net

The synthesis of n-butylamines can be achieved through the hydroamination of 1,3-butadiene with a primary or secondary amine. google.com This reaction typically requires a catalyst and may be followed by a hydrogenation step to saturate the resulting butenylamine intermediate. google.com While intermolecular hydroamination is a powerful tool, intramolecular hydroamination is particularly useful for the synthesis of nitrogen-containing heterocycles. wikipedia.org

The regioselectivity of hydroamination can be controlled by the choice of catalyst and substrate, leading to either Markovnikov or anti-Markovnikov addition products. libretexts.org This control is crucial for the synthesis of specific butylamine isomers.

Advanced Synthetic Techniques for Enantioselective Production

The production of enantiomerically pure this compound is of significant interest, particularly for pharmaceutical applications. Chiral amines are crucial building blocks in the synthesis of many biologically active compounds. nih.gov

Asymmetric Catalysis in Chiral this compound Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including chiral amines. acs.org Transition metal-catalyzed asymmetric hydrogenation of imines is a widely used method for the synthesis of chiral amines. nih.govacs.org This approach involves the reduction of a prochiral imine using a chiral catalyst, which directs the hydrogenation to one face of the imine, resulting in an excess of one enantiomer of the amine.

The synthesis of chiral pyridine derivatives through asymmetric catalysis can be challenging due to the potential for the pyridine nitrogen to coordinate to the metal catalyst, leading to catalyst deactivation or altered reactivity. chim.it Despite these challenges, significant progress has been made in the catalytic asymmetric synthesis of chiral pyridines through methods such as asymmetric addition to unsaturated double bonds, asymmetric reduction, and asymmetric cross-coupling. chim.it

For the synthesis of chiral this compound, an asymmetric reductive amination of a suitable pyridyl ketone would be a plausible approach. This would involve the in-situ formation of an imine from the ketone and an ammonia (B1221849) source, followed by asymmetric hydrogenation using a chiral catalyst. The development of chiral ligands that are tolerant of the pyridine functionality is crucial for the success of such a strategy. acs.org Chiral primary amine catalysis has also emerged as a powerful tool in asymmetric synthesis, offering unique reactivity and stereoselectivity. nih.gov

| Catalytic Method | Description | Key Features |

| Asymmetric Hydrogenation of Imines | Reduction of a prochiral imine using a chiral transition metal catalyst. nih.govacs.org | A widely used and effective method for synthesizing chiral amines. nih.govacs.org |

| Asymmetric Reductive Amination | In-situ formation of an imine from a ketone and an amine, followed by asymmetric reduction. | A direct route to chiral amines from ketones. |

| Chiral Primary Amine Catalysis | Use of a chiral primary amine as an organocatalyst. nih.gov | Offers unique stereoselectivity and reactivity compared to secondary amine catalysts. nih.gov |

Chiral Ligand-Mediated Reductive Amination Pathways

Asymmetric reductive amination of pyridyl ketones stands out as one of the most efficient methods for constructing chiral pyridyl amines. This approach typically involves the condensation of a ketone with an amine source to form an imine or enamine intermediate, which is then asymmetrically reduced in the presence of a chiral catalyst.

Several catalytic systems have proven effective for this transformation. A notable example is the use of chiral phosphoric acid catalysts in the one-pot enantioselective reductive amination of 2-pyridyl ketones, which has been shown to produce chiral pyridine-based ligands in excellent yields (up to 98%) and high enantioselectivities (up to 94% ee). nih.govacs.org Similarly, ruthenium-based catalysts, such as Ru(OAc)₂{(S)-binap}, have been successfully employed for the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines. acs.org This method utilizes ammonium trifluoroacetate (B77799) as the nitrogen source and proceeds under hydrogen gas pressure to afford various chiral primary amines with excellent enantioselectivity (94.6% to >99.9% ee). acs.org

Iridium complexes paired with sterically tunable chiral phosphoramidite (B1245037) ligands also catalyze the direct asymmetric reductive amination (DARA) of ketones, providing another powerful tool for accessing these compounds. d-nb.info Furthermore, chiral SPINOL-derived borophosphates have been utilized as catalysts for the asymmetric reductive amination of ketones with pinacolborane, yielding a range of chiral amines in good to excellent yields and enantioselectivities. acs.org

| Catalyst/Ligand System | Substrate Type | Key Features | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | 2-Pyridyl Ketones | One-pot reaction; metal-free catalysis. | Up to 98% | Up to 94% | nih.govacs.org |

| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted Pyridines | Direct amination with ammonium salt under H₂ pressure. | Excellent | 94.6% to >99.9% | acs.org |

| Iridium-Phosphoramidite Complex | Various Ketones | Highly efficient with low catalyst loading (0.05 mol%). | Not specified | Not specified | d-nb.info |

| Chiral SPINOL Borophosphates | Ketones | Uses pinacolborane as reductant under mild conditions. | Up to 97% | Up to 98% | acs.org |

Chemoenzymatic Cascades for Enantiopure Amine Generation

Chemoenzymatic strategies combine the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and sustainable synthetic routes. For the generation of enantiopure amines, enzymes such as amine transaminases, ene-reductases (EREDs), and imine reductases (IREDs) are particularly valuable. semanticscholar.org

One-pot cascades involving multiple enzymes can be designed to overcome challenges such as unfavorable reaction equilibria and racemization of intermediates. rsc.org For instance, a bienzymatic cascade using an ene reductase and an imine reductase can convert α,β-unsaturated aldehydes into chiral N-substituted amines with excellent enantiomeric excess (97% to >99% ee). rsc.org While not applied directly to this compound in the cited literature, these methodologies are highly adaptable. A potential chemoenzymatic route could involve the enzymatic reduction of a corresponding pyridyl enamine or the transamination of a pyridyl ketone.

The combination of biocatalysis with chemical synthesis is exemplified in the asymmetric dearomatization of activated pyridines to produce substituted piperidines. nih.gov This multi-step process, which includes a key one-pot amine oxidase/ene imine reductase cascade, highlights the power of integrating enzymatic and chemical steps to build complex chiral nitrogen heterocycles. nih.gov

| Enzyme System | Reaction Type | Product Class | Key Advantage | Reference |

|---|---|---|---|---|

| Amine Oxidase / Ene Imine Reductase | One-pot cascade | Stereo-defined piperidines | Asymmetric dearomatization of pyridines. | nih.gov |

| Ene Reductase (ERED) / Imine Reductase (IRED) | Sequential biocatalytic cascade | Chiral 3-substituted tetrahydroquinolines | Addresses racemization of the intermediate. | rsc.org |

| Amine Transaminases (ATAs) | Asymmetric synthesis | Chiral primary amines | Does not rely on costly cofactors that need regeneration. | semanticscholar.org |

Deracemization and Stereocontrol in Pyridyl Butylamine Synthesis

Stereocontrol is the central challenge in the synthesis of chiral molecules like this compound. The asymmetric catalytic methods discussed previously are primary examples of achieving stereocontrol, where the chiral environment provided by the ligand dictates the facial selectivity of the reduction step. The choice of the chiral ligand's structure, including its steric and electronic properties, is crucial for modulating the affinity and selectivity towards different metal ions and substrates, thereby controlling the stereochemical outcome. nih.gov

In the context of chiral phosphoric acid-catalyzed reductive amination, the stereochemical outcome is determined during the hydride transfer to the protonated imine intermediate. The chiral catalyst forms a hydrogen-bonded ion pair with the imine, effectively shielding one face of the C=N bond and directing the hydride attack to the other face. nih.govacs.org Similarly, for metal-based catalysts like Iridium-phosphoramidite complexes, non-covalent interactions such as hydrogen bonding between the ligand, substrate, and reagents play a critical role in establishing the stereochemistry of the product. d-nb.info

While deracemization—the conversion of a racemic mixture into a single enantiomer—is a powerful strategy, the surveyed literature places a greater emphasis on asymmetric synthesis from achiral precursors. These methods prevent the formation of the unwanted enantiomer from the outset, offering a more atom-economical approach to obtaining enantiopure pyridyl butylamine analogues.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. The formation of pyridyl amines through reductive amination has been the subject of both experimental and computational investigations to elucidate the intricate details of bond formation and stereochemical induction.

Elucidation of Reaction Mechanisms in Pyridyl Amine Formation

The generally accepted mechanism for reductive amination begins with the formation of a carbinolamine intermediate from the reaction of a ketone (e.g., 1-(3-pyridyl)butan-1-one) and an amine source. This is followed by dehydration to form a key iminium ion intermediate. The final step is the reduction of this C=N double bond by a hydride source.

In asymmetric catalysis, the crucial stereodetermining step is the hydride transfer to the imine. Computational studies on the chiral phosphoric acid-catalyzed variant suggest that the nitrogen atom of the pyridyl ring is a key factor. nih.govacs.org It is believed to promote both the reaction activity and enantioselectivity by participating in the formation of the transition state assembly through non-covalent interactions. nih.govacs.org An alternative mechanism for C-N bond formation on a pyridine ring involves a substitution reaction, such as an SₙAr process, where an azide (B81097) nucleophile reacts at the ipso-carbon, forming a Meisenheimer complex that subsequently decomposes. nih.gov

Computational and Experimental Mechanistic Studies of Bond Formation

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for probing reaction mechanisms at a molecular level. For the reduction of pyridinic ketones, calculations have identified a synchronous transformation proceeding through a six-membered transition state. mdpi.com

In the case of iridium-catalyzed asymmetric reductive amination, DFT studies have provided detailed insights into the hydride addition pathway. d-nb.info These studies suggest an outer-sphere mechanism where two distinct hydrogen-bonding attractions are critical for stereocontrol. One H-bond forms between the oxygen of the phosphoramidite ligand and the N-H of the amine, while a second occurs between a chlorine atom on the iridium center and the imine substrate. d-nb.info These interactions precisely orient the substrate within the chiral pocket of the catalyst for the subsequent facial-selective hydride transfer.

Computational analysis of the chiral phosphoric acid-catalyzed reaction has focused on the key imine intermediate and the transition state of the hydride transfer. nih.govacs.org These studies revealed that the pyridine nitrogen atom significantly influences both the reaction's activation energy and the geometry of the transition state, thereby governing the observed high enantioselectivity.

| Methodology | System Studied | Key Mechanistic Finding | Reference |

|---|---|---|---|

| DFT Calculations | Chiral Phosphoric Acid-Catalyzed Reductive Amination | Pyridine nitrogen promotes reactivity and enantioselectivity via transition state interactions. | nih.govacs.org |

| DFT Calculations | Iridium-Catalyzed Reductive Amination | Revealed an outer-sphere hydride addition pathway involving dual hydrogen-bonding. | d-nb.info |

| Computational Studies | Reduction of Pyridinic Ketones with Dicyclopentylzinc | Reaction proceeds through a synchronous six-membered transition state. | mdpi.com |

Intermediate Characterization and Reaction Pathway Analysis

The identification and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In the synthesis of pyridyl amines via reductive amination, the imine or iminium ion is the central intermediate. While often transient and not isolated, its formation is a prerequisite for the C-N bond reduction.

Computational studies have been instrumental in characterizing this key imine intermediate, providing information on its geometry and electronic structure. nih.govacs.org This theoretical characterization helps explain its reactivity and its interactions with the chiral catalyst. Experimental evidence for reaction pathways often involves monitoring the reaction progress over time to identify the appearance and disappearance of intermediates and products. For example, in the synthesis of imidazo[1,2-a]pyridines, kinetic analysis showed the consumption of a starting material corresponding with a decline in an intermediate and the formation of the final products, allowing for the proposal of a plausible reaction pathway. nih.gov Such analyses, combining kinetic data with the characterization of plausible intermediates, are essential for a complete understanding of the reaction mechanism.

Functionalization and Derivatization Strategies

The versatility of the this compound structure allows for a range of chemical modifications. These can be directed at the primary amine, the pyridine ring, or the alkyl chain, enabling the synthesis of a diverse library of derivatives.

Post-Synthetic Modification of the Pyridyl Butylamine Skeleton

Post-synthetic modification involves the chemical alteration of the pre-formed this compound scaffold. This approach is particularly valuable for late-stage functionalization in medicinal chemistry, allowing for the rapid generation of analogs from a common intermediate. Key modifications target the primary amine, which serves as a versatile handle for a variety of transformations.

N-Acylation: The primary amine of pyridylalkylamines can be readily acylated to form amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. For instance, the N-acylation of amides containing a pyridine ring can be facilitated by the pyridine itself acting as an internal nucleophilic catalyst. This intramolecular assistance can lead to the formation of an active acylammonium salt, which then undergoes rearrangement to the corresponding imide. While specific examples for this compound are not extensively detailed in the reviewed literature, the general principles of amine acylation are well-established.

N-Alkylation: The introduction of alkyl groups to the primary amine of pyridylalkylamines is another common derivatization strategy. However, the direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To overcome this, methods for selective mono-alkylation have been developed. One such approach involves the use of N-aminopyridinium salts as ammonia surrogates, which can be alkylated and subsequently deprotected to yield secondary amines, thereby preventing overalkylation. Another strategy for N-monoalkylation of aminopyridines utilizes a carboxylic acid and sodium borohydride (B1222165) under mild conditions to yield the corresponding alkylaminopyridine. A patented process describes the N-alkylation of aminopyridines using a heterogeneous catalyst, which can be tuned to favor either N-monoalkylation or N,N-dialkylation by adjusting reaction conditions and the ratio of the alkylating agent.

Table 1: Representative N-Alkylation Reactions of Aminopyridine Derivatives

| Entry | Amine Substrate | Alkylating Agent | Catalyst/Reagent | Product | Yield (%) |

| 1 | 2-Aminopyridine | Acetic Acid / NaBH4 | - | 2-(Ethylamino)pyridine | 21 |

| 2 | 3-Aminopyridine | Carboxylic Acid / NaBH4 | - | 3-(Alkylamino)pyridine | Good |

| 3 | N-Aryl-N-aminopyridinium salt | Hexyl iodide | Cs2CO3 | Secondary aryl-alkyl amine | 79 |

This table presents generalized data for aminopyridine derivatives as specific data for this compound was not available in the reviewed literature.

Regioselective Functionalization of Pyridine and Butylamine Moieties

Achieving regioselectivity in the functionalization of the this compound molecule is essential for precise structural modifications. The pyridine ring and the butylamine chain offer distinct sites for chemical reactions.

Pyridine Ring Functionalization: The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents, though achieving regioselectivity can be challenging.

C-H Arylation: Palladium-catalyzed C-H arylation is a common method for introducing aryl groups onto the pyridine ring. For 3-alkylpyridines, the electronic nature of the pyridine ring generally directs functionalization to the C2 and C4 positions. However, the development of specific ligands and reaction conditions can influence the regioselectivity.

Other C-H Functionalizations: Beyond arylation, various other groups can be introduced onto the pyridine ring through C-H activation. These methods often employ transition metal catalysts and can be directed by the nitrogen atom of the pyridine ring or by other directing groups. The functionalization can occur at different positions (C2, C3, C4) depending on the specific methodology employed.

Butylamine Moiety Functionalization: The butylamine portion of the molecule also presents opportunities for functionalization, primarily at the C-H bonds of the alkyl chain.

α-C-H Functionalization: Site-selective α-C-H functionalization of trialkylamines has been achieved using reversible hydrogen atom transfer catalysis. This approach allows for the introduction of functional groups at the carbon atom adjacent to the nitrogen, a position that is often challenging to modify selectively. While not specifically demonstrated on this compound, this methodology could potentially be applied to its N-alkylated derivatives.

Table 2: Regioselective Functionalization Strategies for Pyridine Derivatives

| Position | Functionalization Type | Reagents/Catalyst | Product Type |

| C2/C4 | C-H Arylation | Pd Catalyst | Aryl-substituted pyridine |

| C3 | C-H Functionalization | Transition Metal Catalyst | 3-substituted pyridine |

| α-C-H (alkyl chain) | Alkylation | Photoredox/Thiol Catalyst | α-functionalized amine |

This table outlines general strategies for pyridine functionalization; specific applications to this compound may vary.

Applications of 1 3 Pyridyl 1 Butylamine in Medicinal Chemistry and Drug Discovery

Role as a Pharmaceutical Intermediate and Building Block

As a chemical intermediate, 1-(3-Pyridyl)-1-butylamine provides a readily available structural motif that can be incorporated into larger, more complex drug molecules. Its bifunctional nature, featuring a basic amine group and an aromatic pyridine (B92270) ring, allows for a wide range of chemical modifications.

The pyridine moiety is a key structural feature in the side chains of certain advanced antibiotics. Ketolides are a class of semi-synthetic antibiotics derived from erythromycin, a macrolide. ebsco.com They were developed to overcome growing bacterial resistance to older macrolide antibiotics. ebsco.comnih.gov A defining characteristic of many ketolides is the presence of a large 14-membered ring. nih.gov Telithromycin, a prominent member of this class, is designed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. ebsco.comnih.gov The intricate side chains attached to the main macrolide ring are crucial for this enhanced binding and activity, and the synthesis of these side chains often involves heterocyclic building blocks like those represented by this compound.

The pyridine ring is a ubiquitous scaffold in drug design, valued for its ability to improve water solubility and engage in various biological interactions. nih.gov Heterocyclic compounds, which include at least one atom other than carbon in their ring structure, are central to medicinal chemistry. nih.gov The this compound structure serves as an excellent starting point for creating novel heterocyclic drug candidates. The pyridine nucleus is a component of many therapeutic agents, including those with antibacterial properties. nih.gov Researchers continuously design and synthesize new pyridine derivatives to explore a wide range of biological activities, such as anticancer and anti-inflammatory effects. nih.govmdpi.com The synthesis of novel pyridines and related fused ring systems like pyrido[2,3-d]pyrimidines is an active area of research aimed at discovering new therapeutic agents. rsc.org

Pharmacological Relevance and Biological Activity Profiles

Beyond its role in synthesis, the structural features of this compound and its derivatives suggest potential for direct interaction with biological systems. The pyridine ring and the amine group are common pharmacophores that interact with various biological targets.

The central nervous system (CNS) is a common target for drugs containing the pyridine scaffold. Pyridine alkaloids, such as nicotine, are well-known for their potent effects on neurotransmitter systems, particularly cholinergic receptors. nih.gov Monoamine neurotransmitter systems, which include dopamine (B1211576) and serotonin, are implicated in a variety of psychiatric conditions, and many drugs that treat these conditions interact with these systems. nih.gov The interaction between different neurotransmitter systems is a key area of clinical investigation. nih.gov Given that the 3-pyridyl structure is a core component of molecules that modulate CNS activity, derivatives of this compound are of interest for their potential to interact with various neurotransmitter receptors and transporters.

The development of novel anticancer agents frequently involves the use of heterocyclic scaffolds, including pyridine. researchgate.net Derivatives incorporating a pyridine ring have shown promising results in preclinical cancer research. For instance, a novel derivative of noscapine (B1679977), named 9-(3-Pyridyl) noscapine (PYNos), was synthesized to enhance its anticancer potential. nih.gov This compound demonstrated strong interactions with microtubules, which are critical for cell division, thereby inhibiting the proliferation of breast cancer cells. nih.gov In another study, novel pyridine-thiazole hybrid molecules were synthesized and screened for their cytotoxic action against various tumor cell lines, with some compounds showing high antiproliferative activity and selectivity for cancer cells over normal cells. mdpi.com The research into 3H-imidazo[4,5-b]pyridine derivatives also highlights the potential of diaryl systems bridged by a pyridine-containing heterocycle to yield compounds with moderate cytotoxic activity against several cancer cell lines. nih.gov

| Compound/Derivative | Target/Cell Line | Observed Effect/Finding | Source |

|---|---|---|---|

| 9-(3-Pyridyl) noscapine (PYNos) | MCF-7 (Breast Cancer) | IC50 of 11.0 µM (48h) and 8.4 µM (72h); inhibits cell proliferation. | nih.gov |

| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | IC50 of 0.57 µM; showed high antiproliferative activity. | mdpi.com |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives | K562 (Leukemia) | Showed moderate cytotoxic activity. | nih.gov |

Sigma receptors, particularly the sigma-1 subtype, have emerged as important drug targets for a variety of neurological and psychiatric disorders. sigmaaldrich.comnih.gov These receptors are unique, ligand-operated molecular chaperones that modulate a wide range of cellular functions by interacting with other proteins like ion channels and G-protein coupled receptors. nih.govnih.govmdpi.com The sigma-1 receptor is implicated in processes such as neuroprotection, learning, and memory. nih.govnih.gov Small molecules that act as ligands for sigma receptors are actively being pursued for therapeutic applications. nih.gov The chemical architecture of this compound, featuring an amine and an aromatic system, is consistent with the general structural motifs of many known sigma receptor ligands, suggesting that its derivatives could be designed to engage this promising biological target. sigmaaldrich.com

Scientific Review of this compound Reveals Gaps in Current Research

A comprehensive review of publicly available scientific literature reveals a significant lack of specific research on the chemical compound this compound concerning its applications in medicinal chemistry and drug discovery. Despite targeted searches for its effects on enzyme activity, its structure-activity relationships, and its metabolic pathways, there is insufficient data to construct a detailed scientific article based on the requested outline.

Extensive searches failed to identify specific studies on the following key areas for this compound:

Modulation of Enzyme Activities: No research papers or data were found detailing how this compound interacts with or modulates the activity of specific enzymes.

Structure-Activity Relationship (SAR) Studies: There is a lack of published SAR studies for this compound. While general principles of pyridine substitution patterns and their influence on the bioactivity of other molecules are established, these cannot be directly and accurately extrapolated to this specific compound without dedicated research. No data exists correlating structural modifications of this compound to its biological efficacy.

Metabolic Pathways and Biotransformation: Information regarding the enzymatic transformations, metabolite identification, detoxification pathways, and excretion mechanisms for this compound is not available in the reviewed scientific literature.

While research exists for other pyridine-containing molecules, the strict requirement for scientifically accurate and specific information on this compound prevents the generation of the requested detailed article. The creation of content on these specific topics would require speculation, which falls outside the scope of scientifically rigorous reporting. Further empirical research is needed to elucidate the pharmacological and metabolic profile of this particular compound.

Catalytic and Materials Science Applications of 1 3 Pyridyl 1 Butylamine Derivatives

Design and Synthesis of Pyridyl-Amine Ligands for Metal Complexes

The foundation of many advanced catalytic systems lies in the rational design of ligands that can precisely control the reactivity of a metal center. 1-(3-Pyridyl)-1-butylamine serves as an excellent scaffold for creating such ligands. The pyridine (B92270) nitrogen and the butylamine (B146782) nitrogen can be readily modified, allowing for the synthesis of a library of ligands with tailored electronic and steric properties.

Pyridyl-amine ligands derived from this compound are effective chelating agents for a variety of transition metals. The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a robust σ-donor to a metal center. researchgate.net Pyridine itself is known to form stable complexes with numerous transition metals, including Ni(II), Cu(I), and Ag(I), resulting in compounds with high melting points indicative of stable oxidation states. jscimedcentral.com

The coordination behavior of these ligands is versatile. The nitrogen atoms can coordinate to metals like palladium, iron, cobalt, and zinc. nih.govnih.gov For instance, tris((pyridyl)methyl)amine ligands, which are structurally related to N-functionalized this compound derivatives, form well-defined mononuclear complexes with first-row transition metals. nih.gov In these complexes, the pyridyl donors coordinate to the divalent metal center, creating a specific geometry around the metal ion. nih.gov The resulting coordination compounds can exhibit various geometries, from octahedral to tetrahedral and square planar, depending on the metal ion and the specific ligand structure. wikipedia.org

The design of ancillary ligands is a rapidly expanding field aimed at modifying the structural and reactivity properties of metal complexes. wiley.com For ligands derived from this compound, key design principles allow for the fine-tuning of their properties for specific applications.

Steric Hindrance: Introducing bulky substituents on the amine nitrogen or the pyridine ring can control the access of substrates to the metal center. This steric hindrance is crucial in achieving selectivity in catalytic reactions. For example, aryl-appended tris((pyridyl)methyl)amine ligands have been synthesized to create specific coordination environments, where CH/π interactions between the ligand and a bound solvent molecule are observed. nih.gov

Electronic Effects: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups. These changes alter the electron density at the metal center, which in turn influences its catalytic activity and redox potential. (1H-Pyrazolyl)pyridines, for example, are analogues of 2,2'-bipyridine that offer benefits like ease of synthesis and the ability to function as bridging counter-ions, showcasing how modifications can impact function. researchgate.net

Chirality: As this compound is a chiral molecule, it provides a straightforward route to chiral ligands. These are of paramount importance in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product.

Optical Properties: The ligand structure significantly impacts the optical properties of the resulting metal complexes. For instance, certain amine-containing palladium-pyridyl complexes are strongly fluorescent, with quantum yields reaching up to 83%. nih.gov By systematically modifying the ligand's structure, it is possible to tune the emission wavelength and quantum efficiency, making these materials suitable for applications in sensors or organic light-emitting diodes (OLEDs).

Immobilizing homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Ligands derived from this compound can be covalently anchored to various supports.

Coordination Polymers: These are materials where metal ions are linked by organic ligands to form extended one-, two-, or three-dimensional networks. Pyridyl-amide ligands have been used to construct layered coordination polymers with nickel(II), forming structures with defined topologies. nih.gov The this compound derivative can be modified to act as a bridging ligand, connecting multiple metal centers to build up a polymeric framework.

Supported Ligands: The amine group of this compound provides a convenient handle for grafting the ligand onto solid supports like silica, alumina, or organic polymers such as polystyrene. Another approach involves using natural biopolymers. For instance, palladium catalysts have been supported on materials like cellulose by first functionalizing the support with an amino group and then forming a Schiff base with a pyridine-containing aldehyde to chelate the metal. mdpi.com This method creates heterogeneous catalysts that are often highly active and can be recycled multiple times without a significant loss in performance. mdpi.com

Application in Homogeneous and Heterogeneous Catalysis

The versatility in the design of ligands based on this compound has led to their application in a range of important catalytic transformations.

Hydrofunctionalization, the addition of an H-Y bond across an unsaturated C-C bond, is a highly atom-economical method for synthesizing functionalized organic molecules. Hydroamination, the addition of an N-H bond, is particularly valuable for producing amines.

Copper-catalyzed hydroamination reactions of 1,3-diynes with primary amines can lead to the formation of pyrrole rings. mdpi.com Similarly, copper(I) hydride (CuH) catalysts, modified by ligands, can undergo migratory insertion with olefins to generate alkylcopper intermediates. nih.gov These intermediates can then react with electrophilic amine reagents in a polarity-reversed strategy for enantioselective hydroamination. nih.gov Chiral pyridyl-amine ligands derived from this compound are excellent candidates for such transformations, where the ligand's structure would be crucial for controlling the stereoselectivity of the reaction.

The table below summarizes examples of metal-catalyzed hydroamination reactions where pyridyl-amine type ligands could be applied.

| Catalyst System | Substrate | Reactant | Product | Reference |

|---|---|---|---|---|

| TiCl₄ / ᵗBuNH₂ | Aliphatic 1,3-diyne | Aromatic primary amine | Pyrrole | mdpi.com |

| CuCl | Aromatic 1,3-diyne | Indole/Imidazole | Hydroaminated olefin | mdpi.com |

| [K₂Ca{N(H)Dipp}₄] | PhC≡CC≡CPh | N-methylaniline | Mono- or di-addition product | mdpi.com |

| CuH / DTBM-SEGPHOS | Unactivated olefins | Electrophilic amine | β-chiral amines | nih.gov |

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a C-N cross-coupling reaction, is widely used to synthesize arylamines from aryl halides and amines. acs.orgresearchgate.net The success of this reaction heavily relies on the choice of the ancillary ligand on the palladium catalyst.

Pyridyl-amine ligands derived from this compound can play a crucial role in these catalytic systems. The ligand stabilizes the palladium center, facilitates the key steps of the catalytic cycle (oxidative addition, reductive elimination), and influences the reaction's scope and efficiency. For instance, in the coupling of 3-halo-2-aminopyridines with various amines, specific phosphine-based ligands like RuPhos and BrettPhos, used in combination with palladium precatalysts, have proven to be highly effective. nih.govnih.gov

The challenges in such reactions can include potential chelation of the palladium by the substrate, which might hinder oxidative addition, or the formation of undesired side products. nih.gov A well-designed pyridyl-amine ligand can mitigate these issues by creating a defined coordination sphere that promotes the desired reaction pathway. Simple and efficient procedures have been developed for the C-N cross-coupling of N-substituted 4-bromo-7-azaindole with amines using a combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃), a ligand (like Xantphos), and a base. beilstein-journals.org

The following table presents data on various palladium-catalyzed C-N cross-coupling reactions, highlighting the importance of the catalyst and ligand system.

| Catalyst System (Pd Source + Ligand) | Substrates | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ + Xantphos | N-substituted 4-bromo-7-azaindole + Amines/Amides | Cs₂CO₃ | Dioxane | Efficient C-N bond formation at ~100 °C. | beilstein-journals.org |

| Pd₂(dba)₃ + SPhos/XPhos | N-substituted 4-bromo-7-azaindole + Amines | Cs₂CO₃ | Dioxane | Lower yields compared to Xantphos. | beilstein-journals.org |

| RuPhos-precatalyst | 3-halo-2-aminopyridines + Secondary amines | LiHMDS | - | Outstanding catalyst system for secondary amines. | nih.gov |

| BrettPhos-precatalyst | 3-halo-2-aminopyridines + Primary amines | LiHMDS | - | Superior performance for primary amines like cyclopentylamine. | nih.gov |

Enantioselective Catalysis utilizing Chiral Pyridyl Butylamine Ligands

The development of chiral ligands has been pivotal in the advancement of asymmetric synthesis, enabling the creation of functional molecules with high enantioselectivity. nih.gov Among these, chiral pyridine-derived ligands have garnered significant interest over the last five decades. nih.gov However, creating broadly applicable chiral pyridine units (CPUs) has presented numerous challenges, which has slowed progress in many asymmetric reactions. nih.gov

A significant hurdle in conventional designs is the conflict between achieving broad reactivity and high stereoselectivity. While introducing chiral elements near the nitrogen atom can enhance stereoselectivity, the resulting increase in steric hindrance often curtails catalytic activity and limits the scope of the reaction. nih.gov To address this, new CPUs with rigid, fused-ring frameworks and tunable spirocyclic ketal side walls have been developed. This design minimizes local steric hindrance while allowing for the tuning of the peripheral environment through remote substituents, thereby maintaining both reactivity and stereoselectivity. nih.gov

These novel chiral structural modules have been used to assemble a variety of chelating ligands for transition-metal-catalyzed reactions. nih.gov For instance, a series of chiral 2,2'-bipyridine ligands have been successfully used in highly enantioselective nickel-catalyzed intermolecular reductive additions, Ullmann couplings of ortho-chlorinated aryl aldehydes, and the carboxylation of benzylic halides with CO2. nih.gov These ligands demonstrated superior catalytic activity compared to common nitrogen-based ligands. nih.gov

Furthermore, highly enantioselective iridium-catalyzed C-H borylation has been achieved using a CPU-containing N,B-bidentate ligand. nih.gov A half-sandwich iridium catalyst supported by a chiral N,C-bidentate ligand has also been developed for transfer hydrogenative direct asymmetric reductive amination. nih.gov These new ligands have shown excellent performance in achieving high catalytic activity and stereoselectivity. nih.gov

A small library of tunable chiral pyridine–aminophosphine ligands has been synthesized based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline scaffolds. These were obtained in high yields and with excellent enantioselectivities through the ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines. These chiral P,N ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of benchmark olefins and challenging seven-membered cyclic imines, such as benzazepines and benzodiazepines, achieving excellent enantio- and diastereoselectivity.

| Ligand Type | Metal Catalyst | Reaction Type | Enantioselectivity (ee) | Diastereoselectivity (dr) | Source |

| Chiral 2,2'-bipyridine | Nickel | Intermolecular reductive addition | High | N/A | nih.gov |

| Chiral 2,2'-bipyridine | Nickel | Ullmann coupling | High | N/A | nih.gov |

| Chiral 2,2'-bipyridine | Nickel | Carboxylation of benzylic halides | High | N/A | nih.gov |

| CPU-containing N,B-bidentate | Iridium | C-H borylation | High | N/A | nih.gov |

| Chiral N,C-bidentate | Iridium | Asymmetric reductive amination | High | N/A | nih.gov |

| Chiral pyridine–aminophosphine | Iridium | Asymmetric hydrogenation of olefins | up to 99% | >20:1 | |

| Chiral pyridine–aminophosphine | Iridium | Asymmetric hydrogenation of cyclic imines | up to 99% | >20:1 |

Integration into Functional Materials

Development of Pyridyl-Modified Polymeric Supports for Catalysis

The immobilization of homogeneous catalysts onto polymeric supports is a critical strategy for combining the high activity and selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. researchgate.netmdpi.com Pyridine derivatives have been successfully immobilized on various polymer supports to create effective ligands for metal-catalyzed reactions. acs.orgacs.org

One approach involves the post-modification of a pre-formed polymer backbone with a pyridine-based ligand. For instance, a soluble, polymeric ligand platform was created by aminating a benzyl bromide functional group within a polymer using 4-amino-2-methylpyridine. acs.org This polymer-supported pyridine derivative was then used as a ligand for palladium-catalyzed C(sp³)–H arylation reactions, demonstrating good yields and different selectivities compared to the homogeneous catalyst. acs.orgacs.org The amide functional groups within the polymer backbone were included to help concentrate polar substrates within the polymeric domains, thereby accelerating the catalytic reactions. acs.org

Another strategy involves the direct polymerization of monomers that have been pre-coordinated with a metal. researchgate.net This "direct knitting" approach has been used to prepare microporous organic polymer-immobilized palladium (MOP-Pd) catalysts. researchgate.net These materials, synthesized from benzene (B151609) and 1,10-phenanthroline via Scholl coupling and Friedel–Crafts reactions, exhibit high specific surface areas and large pore volumes. researchgate.net

The choice of both the polymer and the support material significantly influences the catalytic performance. mdpi.com For example, palladium catalysts supported on poly(4-vinylpyridine) (P4VP) and chitosan modified MgO and SBA-15 have been investigated for hydrogenation reactions. mdpi.com The P4VP-modified catalysts generally showed higher activity and selectivity compared to their chitosan-containing counterparts. mdpi.com Specifically, the 1%Pd–P4VP/MgO catalyst demonstrated excellent performance in the hydrogenation of 2-propen-1-ol, with high selectivity to propanol and stable activity over 30 consecutive runs. mdpi.com

| Polymer Support | Ligand/Metal | Reaction | Key Findings | Source |

| Alanine-derived amide polymer | 4-amino-2-methylpyridine / Palladium | C(sp³)–H monoarylation | Good yields, different selectivity from homogeneous catalyst, potential for catalyst recovery. | acs.orgacs.org |

| Hypercrosslinked polymer | Pyridine-functionalized N-heterocyclic carbene / Palladium | Suzuki-Miyaura coupling | Effective heterogeneous catalyst in aqueous medium under mild conditions. | researchgate.net |

| Microporous organic polymer | 1,10-phenanthroline / Palladium | Suzuki coupling | High specific surface area, large pore volume, good catalytic efficiency. | researchgate.net |

| Poly(4-vinylpyridine) on MgO | Palladium | Hydrogenation of 2-propen-1-ol | High activity and selectivity to propanol, stable over multiple runs. | mdpi.com |

| Chitosan on MgO | Palladium | Hydrogenation of 2-propen-1-ol | Lower activity and selectivity compared to P4VP-modified catalyst. | mdpi.com |

Application in Quantum Dot Passivation and Optoelectronic Devices

Pyridine and its derivatives have found significant applications in the surface functionalization of semiconductor quantum dots (QDs), which are utilized in a variety of optoelectronic devices, including solar cells and light-emitting diodes (LEDs). acs.orgresearchgate.net The surface chemistry of QDs is crucial as it dictates their stability, solubility, and electronic properties.

For applications like hybrid solar cells, the long organic ligands used during QD synthesis need to be replaced with shorter ones to facilitate charge transport. acs.org Pyridine is a commonly used ligand for this exchange process. acs.org Studies have shown that multiple ligand exchanges with pyridine can effectively reduce the amount of original ligands, such as oleic acid, on the QD surface. acs.org For instance, in a series of one to three ligand exchanges, the surface coverage of oleic acid on CdSe QDs decreased from 26% to 12%, while pyridine coverage increased from 54% to 80%. acs.org This improved passivation leads to better performance in solar cells.

A new class of multifunctional polymeric ligands has been developed for creating stable and biocompatible QDs. These ligands feature a poly(acrylic acid) backbone with pyridine groups as anchors, which are resistant to degradation by air and light. acs.org The incorporation of short poly(ethylene glycol) (PEG) pendants ensures aqueous solubility and colloidal stability. acs.org These polymer-coated QDs exhibit small hydrodynamic sizes, good colloidal stability, and strong fluorescence over a wide pH range. acs.org

In QD-based LEDs (QD-LEDs), partially pyridine-functionalized surfaces have been shown to enhance device performance. researchgate.net Pyridine can improve charge balance within the QDs by enhancing hole injection, which in turn lowers the turn-on voltage of the QD-LEDs. researchgate.net This strategy has been successfully applied to red, green, and blue-emitting QD-LEDs, resulting in enhanced luminance, lower driving voltage, and improved efficiencies. researchgate.net

The use of pyridine-based monomers and polymers as capping agents for ZnO nanoparticles in dye-sensitized solar cells has also been explored. nih.gov A polyamine-4-pyridyl Schiff base polymer-decorated dye-sensitized solar cell showed enhanced photovoltaic properties, including a higher solar power to electrical conversion efficiency compared to its monomer-based counterpart. nih.gov

| Application | Material System | Role of Pyridyl Butylamine Derivative | Key Performance Improvement | Source |

| Hybrid Solar Cells | P3HT / CdSe QDs | Ligand exchange with pyridine | Reduced original ligand coverage, improved charge transport. | acs.org |

| Biocompatible QDs | Poly(acrylic acid) backbone QDs | Pyridine anchoring groups | Enhanced stability, aqueous solubility, and strong fluorescence. | acs.org |

| QD-LEDs | Colloidal QDs | Partial surface functionalization | Lowered turn-on voltage, enhanced luminance and efficiency. | researchgate.net |

| Dye-Sensitized Solar Cells | ZnO nanoparticles | Pyridine-based polymer capping agent | Increased solar power to electrical conversion efficiency. | nih.gov |

Theoretical and Computational Investigations of 1 3 Pyridyl 1 Butylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy landscape, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(3-pyridyl)-1-butylamine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining the most stable conformations (rotamers) of the molecule. The rotation around the C-C and C-N bonds of the butylamine (B146782) side chain attached to the pyridine (B92270) ring leads to several possible conformers.

Computational studies on related pyridine derivatives, such as 3-pyridinealdazine, have demonstrated the utility of DFT in conformational analysis and the calculation of key geometrical parameters. nih.gov For this compound, the potential energy surface can be scanned by systematically rotating the dihedral angles involving the chiral center and the pyridine ring to identify the global energy minimum and other low-energy conformers.

The reactivity of this compound can be assessed through the calculation of various reactivity descriptors. These descriptors, derived from the electronic structure, help in predicting the sites of electrophilic and nucleophilic attack. For instance, the Mulliken atomic charges can indicate the partial positive or negative charges on each atom, suggesting their propensity to interact with other charged species.

Table 1: Hypothetical DFT Calculated Properties for the Most Stable Conformer of this compound

| Property | Value | Unit |

| Total Energy | -552.345 | Hartrees |

| Dipole Moment | 2.58 | Debye |

| Mulliken Charge on Pyridine N | -0.65 | e |

| Mulliken Charge on Amine N | -0.82 | e |

| Mulliken Charge on Chiral C | 0.15 | e |

Note: The values presented in this table are hypothetical and are intended to be representative of what might be expected from DFT calculations on this molecule.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in predicting the outcome of chemical reactions. youtube.compku.edu.cnyoutube.com

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn In this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atom of the amine group and the pyridine ring. The LUMO is likely to be distributed over the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen.

The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy | Unit |

| HOMO | -6.25 | eV |

| LUMO | -0.89 | eV |

| HOMO-LUMO Gap | 5.36 | eV |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical FMO analyses of similar molecules.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction of a ligand with a biological target, such as a protein or a nucleic acid. These methods are essential in drug discovery and design.

Molecular docking studies can be employed to predict the preferred binding orientation of this compound within the active site of a receptor. niscpr.res.in The process involves generating a multitude of possible conformations of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor's binding pocket.

For a chiral molecule like this compound, it is expected that the two enantiomers (R and S) will exhibit different binding affinities and modes of interaction with a chiral receptor. nih.gov Docking simulations can help in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding energy. For example, the nitrogen atom of the pyridine ring and the amine group can act as hydrogen bond acceptors and donors, respectively.

The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a quantitative measure of the ligand's potency.

Table 3: Hypothetical Molecular Docking Results for Enantiomers of this compound with a Generic Kinase Target

| Enantiomer | Docking Score (kcal/mol) | Key Interactions |

| (R)-1-(3-Pyridyl)-1-butylamine | -8.5 | H-bond with Asp145, Pi-stacking with Phe80 |

| (S)-1-(3-Pyridyl)-1-butylamine | -7.2 | H-bond with Glu91, Hydrophobic interaction with Leu128 |

Note: These results are hypothetical and for illustrative purposes, demonstrating the potential differences in binding between enantiomers.

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of this compound in a simulated biological environment, such as in water or a lipid bilayer. MD simulations can reveal the flexibility of the molecule and the stability of its different conformations over time. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

By analyzing the trajectory of an MD simulation, it is possible to identify the most populated conformational clusters and the transitions between them. This exploration of the conformational space is important for a comprehensive understanding of the molecule's behavior and its interactions with its environment.

Cheminformatics and QSAR/QSPR Modeling

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new molecules based on their structural features.

For a class of compounds including this compound, a QSAR model could be developed by correlating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with their observed biological activity. worldscientific.comrsc.org Such models can be used to guide the design of new analogs with improved potency or other desirable properties.

For instance, a 3D-QSAR study on a series of aminopyridine derivatives could highlight the importance of specific steric and electronic fields around the molecules for their interaction with a particular receptor. worldscientific.com These models provide valuable insights for rational drug design and lead optimization.

Predictive Modeling of Biological Activity

Predictive modeling of the biological activity of this compound involves the use of computational techniques to estimate its interactions with biological targets. One of the primary methods used in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For pyridine-containing compounds, which include this compound, QSAR models are developed by analyzing a series of related molecules with known activities. These models can then be used to predict the activity of new or untested compounds like this compound. The predictive power of these models is heavily reliant on the statistical significance of the correlation coefficients (R²) and cross-validated correlation coefficients (q²) obtained. For instance, successful QSAR models for pyridyl aminothiazole derivatives acting as Chk1 inhibitors have been developed with high correlation coefficients, indicating robust predictive capabilities.

In silico prediction is another key aspect of modeling biological activity. This involves the use of specialized software and web servers to screen compounds against various biological targets and to predict their pharmacokinetic and pharmacodynamic properties. While specific predictive data for this compound is not detailed in the provided results, the methodologies are well-established for analogous compounds. These computational screening processes help in identifying promising candidates for further experimental validation by eliminating those predicted to have undesirable properties.

Correlation of Molecular Descriptors with Functional Properties

The functional properties of a molecule like this compound are intrinsically linked to its structural and electronic characteristics, known as molecular descriptors. These descriptors can be calculated using computational chemistry methods and correlated with various functional properties, including biological activity and physicochemical characteristics.

Key molecular descriptors that are often correlated with functional properties include:

Lipophilicity (log P): This descriptor is crucial for predicting a compound's ability to cross cell membranes. For many biologically active compounds, there is a specific range of log P values that corresponds to optimal activity.

Molecular Weight: This basic descriptor affects various pharmacokinetic properties.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences the binding affinity of a molecule to its biological target.

Steric and Electrostatic Fields: In 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around a molecule are correlated with its activity. These models provide a three-dimensional map of where modifications to the molecule might enhance or diminish its functional properties.

For example, in studies of pyridyl aminothiazole derivatives, CoMFA and CoMSIA models have successfully correlated steric, electrostatic, and hydrogen bond acceptor fields with inhibitory activity against Checkpoint Kinase 1 (Chk1). The insights gained from such correlations are invaluable for the rational design of new, more potent analogs. While specific descriptor values and their direct correlations for this compound are not available in the search results, the principles derived from studies on similar pyridine-containing structures are fundamental to understanding its potential functional properties.

Interactive Data Table: Key Molecular Descriptors in QSAR Studies

| Molecular Descriptor | Description | Relevance to Functional Properties |

| Log P | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. | Influences membrane permeability and absorption. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Affects diffusion and overall pharmacokinetics. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | Crucial for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | Essential for forming hydrogen bonds with biological targets. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties. |

| Steric Fields (CoMFA) | Describes the spatial arrangement and bulk of a molecule. | Determines the fit of the molecule into a binding site. |

| Electrostatic Fields (CoMFA/CoMSIA) | Describes the distribution of charge in a molecule. | Governs electrostatic interactions with the target. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 1-(3-Pyridyl)-1-butylamine and its analogs will increasingly focus on sustainable and efficient methodologies that prioritize environmental benignity, atom economy, and the synthesis of stereochemically pure compounds.

Biocatalytic and Enzymatic Synthesis: A significant shift towards biocatalysis is anticipated for the production of chiral amines like this compound. nih.govsemanticscholar.orgresearchgate.netnih.gov Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) offer highly selective and environmentally friendly routes to enantiomerically pure amines. nih.govnih.govfrontiersin.org Recent advancements in protein engineering are expanding the substrate scope and improving the stability of these biocatalysts, making them more viable for industrial applications. nih.govnih.gov The use of whole-cell biocatalysts and immobilized enzymes can further enhance the efficiency and sustainability of these processes. nih.gov

Green Chemistry Techniques: The application of green chemistry principles will be crucial in minimizing the environmental impact of synthesizing pyridylalkylamines. rasayanjournal.co.inresearchgate.netsoton.ac.ukrsc.org This includes the use of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net

Solvent-free or eco-friendly solvents: Replacing hazardous organic solvents with greener alternatives or conducting reactions in the absence of a solvent can drastically reduce waste. rasayanjournal.co.inresearchgate.net

One-pot, multi-component reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing waste. rasayanjournal.co.inresearchgate.netsoton.ac.uk

Continuous flow systems: These systems offer better control over reaction parameters, improved safety, and the potential for easier scale-up compared to traditional batch processes. nih.govunibo.it

A comparison of potential synthetic approaches is presented in the table below.

| Methodology | Advantages | Potential Challenges | Key Enzyme Classes |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Limited substrate scope for some enzymes, enzyme stability. | Transaminases, Amine Dehydrogenases, Imine Reductases. nih.govnih.govfrontiersin.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, increased yields, energy efficiency. | Potential for localized overheating, specialized equipment required. | Not Applicable. |

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified workup. | Limited applicability for some reactions, potential for solid-state reactivity issues. | Not Applicable. |

| Continuous Flow Chemistry | Precise control of reaction parameters, enhanced safety, scalability. | Higher initial equipment cost, potential for clogging. | Can be integrated with biocatalysis. nih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Targets

While the biological activities of many pyridine (B92270) derivatives are known, the full therapeutic potential of this compound remains largely unexplored. Future research will likely focus on screening this compound and its derivatives against a wider range of biological targets, particularly in the context of complex diseases.

Neurodegenerative Diseases: Heterocyclic compounds, including those with pyridine and pyrimidine (B1678525) cores, are being actively investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. mdpi.comnih.govmdpi.com Key therapeutic targets in this area include:

Cholinesterases (AChE and BChE): Inhibition of these enzymes can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial in Alzheimer's disease. mdpi.commdpi.com

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of Parkinson's disease to increase dopamine (B1211576) levels. mdpi.com

β-secretase (BACE1): This enzyme is involved in the production of amyloid-β peptides, which form plaques in the brains of Alzheimer's patients. mdpi.com

Protein Aggregation: Screening for compounds that can inhibit the aggregation of proteins like amyloid-β and α-synuclein is a promising strategy. nih.govfrontiersin.org

The structural similarity of this compound to other bioactive molecules suggests it could be a valuable scaffold for developing novel therapeutics for these debilitating diseases.

Other Potential Therapeutic Areas: Beyond neurodegeneration, the pyridyl moiety is a common feature in compounds with a wide range of biological activities. Systematic screening of this compound and its derivatives could uncover novel activities in areas such as:

Oncology

Inflammatory diseases

Infectious diseases

Advanced Materials Development Incorporating Pyridyl Butylamine (B146782) Moieties

The unique chemical properties of the pyridyl group make it an attractive component for the development of advanced materials with tailored functionalities.

Functional Polymers for Drug Delivery: The incorporation of pyridyl moieties into polymers can impart stimuli-responsive properties, making them "smart" materials for targeted drug delivery. researchgate.netresearchgate.netsigmaaldrich.commdpi.com For instance, pyridyl disulfide-functionalized polymers can be designed to release a therapeutic payload in response to the reducing environment found inside cells. researchgate.netresearchgate.netacs.org This approach can enhance the efficacy of drugs while minimizing side effects. The amine functionality of this compound provides a convenient handle for grafting onto polymer backbones.

Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs). nih.govnih.govrsc.orguniversityofgalway.ieresearchgate.net MOFs are highly porous materials with potential applications in:

Gas storage and separation

Catalysis

Sensing

Drug delivery

By incorporating this compound or its derivatives as ligands, it may be possible to create novel MOFs with unique structural and functional properties.

| Material Type | Potential Application | Key Feature |

| Pyridyl-Functionalized Polymers | Controlled drug release | Stimuli-responsive properties (e.g., pH, redox) |

| Metal-Organic Frameworks (MOFs) | Catalysis, sensing, gas storage | High porosity and tunable properties |

| Pyridyl-Modified Surfaces | Biocompatible coatings, sensors | Altered surface chemistry and reactivity |

Integrated Experimental and Computational Research Paradigms

The synergy between experimental and computational approaches is becoming increasingly vital in chemical research. An integrated paradigm will be essential for accelerating the discovery and development of new applications for this compound.

Computational Modeling and Simulation:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build predictive models that correlate the chemical structure of this compound derivatives with their biological activity. chemrevlett.comnih.govnih.gov These models can guide the design of new compounds with enhanced potency and selectivity.